molecular formula C8H12O3 B6327622 (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid CAS No. 909406-69-5

(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B6327622
CAS No.: 909406-69-5
M. Wt: 156.18 g/mol
InChI Key: FGFLMSPWCDFJRM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid (CAS 909406-69-5) is a chiral spirocyclic building block of high value in medicinal chemistry and organic synthesis . This compound features a unique structure comprising a cyclopropane ring spiro-fused to a tetrahydrofuran ring, a configuration that introduces significant steric constraints and distinct three-dimensional geometry to molecular architectures . With a molecular formula of C 8 H 12 O 3 and a molecular weight of 156.18 g/mol, it serves as a versatile intermediate for the preparation of more complex molecules . The primary research application of this (R)-enantiomer and related oxaspiro[2.5]octane derivatives is in drug discovery, where they are investigated as key scaffolds. Notably, such derivatives have been identified in patent literature as active components in pharmaceutical compositions for the treatment and prevention of metabolic disorders, including obesity and overweight conditions . The rigid spirocyclic core is instrumental in designing conformationally restricted compounds that can interact with biological targets with high selectivity. This product is offered with a high purity level of 95% to 97% and is recommended to be stored sealed in a dry environment at room temperature . As a fine chemical, it is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2R)-6-oxaspiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)6-5-8(6)1-3-11-4-2-8/h6H,1-5H2,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFLMSPWCDFJRM-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC12C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid, a chiral spirocyclic scaffold with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, stereochemistry, synthesis, and its emerging role as a valuable building block in the design of novel therapeutics.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Design

In recent years, the pharmaceutical industry has witnessed a paradigm shift from "flat" aromatic compounds towards three-dimensional (3D) molecular architectures. This move is driven by the understanding that 3D scaffolds can offer improved physicochemical properties, enhanced target selectivity, and novel intellectual property. Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this trend. Their rigid, well-defined 3D structures provide a unique platform for orienting functional groups in precise spatial arrangements, which can lead to enhanced binding affinity and efficacy for biological targets.

(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid is a compelling example of a modern spirocyclic building block. It combines the rigidity of a spiro[2.5]octane core with the functionality of a carboxylic acid and the advantageous physicochemical properties conferred by the oxane ring. The incorporation of an oxygen atom into the spirocyclic framework has been shown to improve aqueous solubility and reduce lipophilicity, addressing key challenges in drug development.[1][2]

This guide will provide a detailed exploration of this promising molecule, from its fundamental chemical properties to its potential applications in therapeutic discovery.

Chemical Structure and Physicochemical Properties

The chemical structure of (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid is defined by a cyclopropane ring fused to a tetrahydropyran ring at a spirocyclic center. The carboxylic acid group is attached to the cyclopropane ring, and the "(1R)" designation specifies the absolute stereochemistry at this chiral center.

Molecular Formula: C₈H₁₂O₃[3][4]

Molecular Weight: 156.18 g/mol

CAS Number: 909406-69-5 for the (1R)-isomer[5]

The presence of the oxaspirocyclic core imparts a unique set of physicochemical properties that are highly desirable in drug discovery. The introduction of the oxygen atom generally leads to:

  • Increased Aqueous Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving interactions with water and enhancing solubility compared to the analogous carbocycle.[1][2]

  • Reduced Lipophilicity (logP): The polarity of the ether linkage typically lowers the octanol-water partition coefficient, a key parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

  • Metabolic Stability: The replacement of a methylene group with an ether linkage can block potential sites of metabolism, leading to improved metabolic stability.

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₈H₁₂O₃[3][4]
Molecular Weight156.18 g/mol
CAS Number (1R)-isomer909406-69-5[5]
IUPAC Name(1R)-6-oxaspiro[2.5]octane-1-carboxylic acid
SMILESC1COCCC12C[C@H]2C(=O)O[3]

Table 1: Physicochemical Properties of (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid

Figure 1: Chemical structure of (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid.

Synthesis and Stereochemistry

General Synthetic Approach: Iodocyclization and Functional Group Interconversion

A general and effective method for the synthesis of oxa-spirocycles involves the iodocyclization of unsaturated alcohols.[1][2] This approach can be adapted to prepare the racemic 6-Oxaspiro[2.5]octane-1-carboxylic acid as outlined below.

synthesis_workflow start Unsaturated Alcohol Precursor step1 Iodocyclization (I2, NaHCO3) start->step1 intermediate1 Iodomethyl-6-oxaspiro[2.5]octane step1->intermediate1 step2 Nucleophilic Substitution (NaCN, DMSO) intermediate1->step2 intermediate2 6-Oxaspiro[2.5]octane-1-carbonitrile step2->intermediate2 step3 Hydrolysis (NaOH, H2O/EtOH) intermediate2->step3 product Racemic 6-Oxaspiro[2.5]octane-1-carboxylic acid step3->product

Figure 2: Representative synthetic workflow for racemic 6-Oxaspiro[2.5]octane-1-carboxylic acid.

Proposed Experimental Protocol for Racemic Synthesis

Step 1: Synthesis of Iodomethyl-6-oxaspiro[2.5]octane

  • To a solution of the appropriate unsaturated alcohol precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add sodium bicarbonate (2.0-3.0 eq).

  • Cool the mixture to 0 °C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the iodomethyl-6-oxaspiro[2.5]octane.

Step 2: Synthesis of 6-Oxaspiro[2.5]octane-1-carbonitrile

  • To a solution of iodomethyl-6-oxaspiro[2.5]octane (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.2-1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and pour into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude nitrile by column chromatography or distillation.

Step 3: Hydrolysis to 6-Oxaspiro[2.5]octane-1-carboxylic acid

  • To a solution of 6-Oxaspiro[2.5]octane-1-carbonitrile (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (3.0-5.0 eq).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic carboxylic acid.

Chiral Resolution of the Racemic Carboxylic Acid

The separation of the enantiomers of a racemic carboxylic acid is a common challenge in organic synthesis. Several methods can be employed to obtain the desired (1R)-enantiomer.

Method 1: Diastereomeric Salt Crystallization

This classical method involves the reaction of the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.

  • Dissolve the racemic 6-Oxaspiro[2.5]octane-1-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a solution of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine, brucine, or quinine) (0.5 eq) in the same solvent.

  • Allow the mixture to cool slowly to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the crystallized salt can be determined by chiral HPLC analysis of the corresponding methyl ester.

  • Recrystallize the salt until the desired enantiomeric excess is achieved.

  • Treat the diastereomerically pure salt with a strong acid (e.g., HCl) to liberate the enantiomerically pure (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. A variety of chiral stationary phases (CSPs) are commercially available that can effectively resolve racemic carboxylic acids. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for method development.

Spectroscopic Analysis

The structural elucidation of (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, a detailed prediction of the expected spectroscopic features can be made based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopropane and tetrahydropyran rings, as well as the carboxylic acid proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1H-COOH
~2.0-2.2m1HCH-COOH
~3.5-3.8m4H-O-CH₂- and -CH₂-O-
~1.5-1.9m4H-CH₂-CH₂- in tetrahydropyran ring
~0.8-1.2m2H-CH₂- of cyclopropane ring

Table 2: Predicted ¹H NMR Data for (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid

The broad singlet for the carboxylic acid proton around 12.0 ppm is a characteristic feature. The protons on the tetrahydropyran ring adjacent to the oxygen atom are expected to be deshielded and appear in the 3.5-3.8 ppm region. The cyclopropyl protons will be the most shielded, appearing upfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~175-180C=O (carboxylic acid)
~65-70-O-CH₂- (tetrahydropyran)
~30-35Spirocyclic Carbon
~25-30CH-COOH (cyclopropane)
~20-25-CH₂- (tetrahydropyran)
~10-15-CH₂- (cyclopropane)

Table 3: Predicted ¹³C NMR Data for (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid

The carbonyl carbon of the carboxylic acid is the most deshielded signal. The spirocyclic carbon and the carbons of the cyclopropane ring will appear at relatively high field.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the ether linkage.

Frequency (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
1700-1725StrongC=O stretch (carboxylic acid dimer)
1050-1150StrongC-O stretch (ether)
2850-3000MediumC-H stretch (aliphatic)

Table 4: Expected IR Absorption Bands

A very broad O-H stretch centered around 3000 cm⁻¹ and a strong carbonyl absorption around 1710 cm⁻¹ are definitive indicators of a carboxylic acid.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern would be expected to involve the loss of characteristic neutral fragments.

  • Loss of H₂O (m/z 138): A common fragmentation pathway for carboxylic acids.

  • Loss of COOH (m/z 111): Cleavage of the carboxylic acid group.

  • Decarboxylation (loss of CO₂, m/z 112): Loss of carbon dioxide.

Applications in Drug Discovery

The unique structural and physicochemical properties of (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid make it an attractive scaffold for the design of novel therapeutic agents. Its 3D nature and the presence of a versatile carboxylic acid handle allow for its incorporation into a wide range of drug discovery programs.

Methionine Aminopeptidase 2 (MetAP2) Inhibitors

One of the most promising applications of oxaspiro[2.5]octane derivatives is in the development of inhibitors of Methionine Aminopeptidase 2 (MetAP2).[1][6][7] MetAP2 is a metalloenzyme that plays a crucial role in the post-translational modification of proteins. Inhibition of MetAP2 has been shown to have anti-angiogenic effects, making it a target for the treatment of cancer and obesity.

The natural product fumagillin and its analogs are potent MetAP2 inhibitors, but their clinical development has been hampered by issues such as instability and off-target toxicity. The development of novel, stable, and selective MetAP2 inhibitors is therefore an area of active research. Spirocyclic compounds, including oxaspiro[2.5]octane derivatives, have emerged as a promising new class of MetAP2 inhibitors.[1] The rigid spirocyclic core can mimic the key interactions of fumagillin with the active site of MetAP2, while the oxane ring and other substituents can be modified to optimize potency, selectivity, and pharmacokinetic properties.

drug_discovery_pathway cluster_0 Scaffold Design cluster_1 Lead Generation cluster_2 Biological Evaluation cluster_3 Lead Optimization scaffold (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid synthesis Amide Coupling scaffold->synthesis library Library of Analogs synthesis->library assay MetAP2 Inhibition Assay library->assay sar Structure-Activity Relationship (SAR) assay->sar optimization ADME/Tox Profiling sar->optimization candidate Preclinical Candidate optimization->candidate

Figure 3: A logical workflow for the utilization of (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid in a drug discovery program targeting MetAP2.

Conclusion

(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid represents a modern and highly valuable building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure, combined with the favorable physicochemical properties imparted by the oxaspirocyclic core, offers significant advantages over traditional flat aromatic scaffolds. While the stereoselective synthesis of this molecule requires careful consideration, established methods for the synthesis of oxa-spirocycles and chiral resolution of carboxylic acids provide a clear path to its preparation. The demonstrated potential of related structures as MetAP2 inhibitors highlights the significant therapeutic opportunities for this and other novel spirocyclic compounds. As the demand for innovative drug candidates with improved properties continues to grow, scaffolds such as (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid are poised to play an increasingly important role in the future of drug design.

References

  • Fominova, K., Diachuk, T., Granat, D., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]

  • Aladdin Scientific Corporation. (1R)-6-oxaspiro[2.5]octane-1-carboxylic acid. [Link]

  • Google Patents. (CN103102261A) Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • Google Patents. (EP2683706A1) Oxaspiro [2.
  • Google Patents. (US20140336405A1) Process for preparing spiro[2.5]octane-5,7-dione.
  • PubChem. Spiro(2.5)octane-1-carboxylic Acid. [Link]

  • Reagentia. 6-Oxaspiro[2.5]Octane-1-Carboxylic Acid. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic resonance in chemistry : MRC, 50(1), 33–39. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

Sources

CAS 909406-69-5 properties and supplier information

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (R)-6-Oxaspiro[2.5]octane-1-carboxylic Acid (CAS 909406-69-5) [1][2]

Executive Summary & Compound Identity

(R)-6-Oxaspiro[2.5]octane-1-carboxylic acid (CAS 909406-69-5) is a specialized chiral building block primarily utilized in the synthesis of next-generation Renin Inhibitors . Originally developed in the context of pharmaceutical research by Speedel Experimenta AG (now part of Novartis), this compound serves as a critical intermediate for introducing spiro-cyclic motifs into peptidomimetic backbones, enhancing metabolic stability and potency in antihypertensive drugs targeting the Renin-Angiotensin-Aldosterone System (RAAS).

Its structural uniqueness lies in the spiro[2.5]octane skeleton, which provides a rigid, three-dimensional scaffold that restricts the conformational flexibility of the attached pharmacophores, thereby improving binding affinity to the renin active site.

Chemical Identity Table
PropertySpecification
CAS Number 909406-69-5
Chemical Name (R)-6-Oxaspiro[2.5]octane-1-carboxylic acid
Synonyms (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid; BD00789329
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
SMILES (Isomeric) O=C([C@H]1CC12CCOCC2)O
Chiral Center C1 (R-configuration)
Physical State White to off-white solid
Melting Point 85–90 °C (Typical for this class, varies by purity)
Solubility Soluble in Methanol, DMSO, DCM; Sparingly soluble in water

Mechanism of Action: The Role in Renin Inhibition

While CAS 909406-69-5 is an intermediate, its downstream application is the inhibition of Renin , the rate-limiting enzyme in the RAAS pathway. Renin inhibitors (e.g., Aliskiren and its analogs) prevent the conversion of Angiotensinogen to Angiotensin I, thereby lowering blood pressure.

The incorporation of the (R)-6-oxaspiro[2.5]octane moiety is a medicinal chemistry strategy to:

  • Fill the S3/S4 Hydrophobic Pocket : The spiro-ether ring occupies specific hydrophobic sub-pockets in the renin active site.

  • Improve Oral Bioavailability : The ether oxygen increases polarity relative to a pure carbocycle, potentially improving solubility while maintaining lipophilicity.

Pathway Visualization: RAAS & Renin Inhibition

The following diagram illustrates the physiological cascade where the final drug (synthesized from CAS 909406-69-5) exerts its effect.

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Angiotensinogen->AngI Cleavage Renin Renin (Kidney) Renin->AngI Catalysis AngII Angiotensin II (Active Octapeptide) AngI->AngII Hydrolysis ACE ACE (Lung) ACE->AngII Catalysis Receptors AT1 Receptors (Vasoconstriction, Aldosterone) AngII->Receptors Binding Inhibitor Renin Inhibitor (Derived from CAS 909406-69-5) Inhibitor->Renin Direct Inhibition (Blockade)

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS). The inhibitor, synthesized using the chiral spiro-intermediate, blocks the initial rate-limiting step mediated by Renin.

Synthesis & Quality Control Protocols

The synthesis of CAS 909406-69-5 typically involves a Simmons-Smith cyclopropanation or a Kulinkovich reaction variant, followed by chiral resolution or asymmetric catalysis to establish the (R)-configuration at the carboxylic acid attachment point.

Quality Control Workflow

Ensuring the enantiomeric excess (ee) is critical (>98% ee is standard for pharmaceutical intermediates), as the (S)-enantiomer may be inactive or off-target.

QC_Workflow cluster_Tests Analytical Panel Sample Raw Batch CAS 909406-69-5 HNMR 1H-NMR (Structure) Sample->HNMR ChiralHPLC Chiral HPLC (>98% ee) Sample->ChiralHPLC LCMS LC-MS (MW 156.18) Sample->LCMS Decision Release Decision HNMR->Decision ChiralHPLC->Decision Critical LCMS->Decision

Figure 2: Quality Control Workflow emphasizing Chiral HPLC for enantiomeric purity verification.

Experimental Protocol: Solubility & Stock Preparation

Note: This protocol is a generalized standard for carboxylic acid intermediates of this class.

  • Solvent Selection :

    • Preferred : Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).

    • Avoid : Pure water (unless pH adjusted > 7).

  • Stock Solution (100 mM) :

    • Weigh 15.6 mg of CAS 909406-69-5.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds until clear.

    • Storage: Aliquot and store at -20°C. Stable for 6 months.

Supplier & Sourcing Analysis

This compound is not a commodity chemical; it is a fine chemical intermediate . Sourcing requires validation of the specific optical rotation to ensure the (R)-isomer is supplied.

Supplier CategoryKey Suppliers (Examples)Purity StandardNotes
Primary Manufacturers BLD Pharm, Arctom, Changzhou Extraordinary≥97%Often synthesis-on-demand or stock < 10g.
Catalog Aggregators ChemBook, MolPortVariesVerify CoA for "chiral" designation.

Critical Sourcing Check : Always request the Certificate of Analysis (CoA) verifying the Specific Rotation [α]D . The (R)-isomer typically exhibits a specific rotation distinct from the racemate. If [α]D is not reported, assume racemic (50:50 mixture), which is unsuitable for asymmetric synthesis.

Handling & Safety

  • Hazard Classification : Irritant (Skin/Eye).

  • GHS Signal Word : WARNING .[3][4]

  • Storage : Sealed container, dry, 2-8°C (Refrigerate). Hygroscopic nature is possible due to the carboxylic acid and ether functions.

Safety Protocol :

  • Wear nitrile gloves and safety glasses.

  • Handle in a fume hood to avoid dust inhalation.

  • In case of contact, wash with aqueous sodium bicarbonate (mild base) to neutralize the acid.

References

  • Speedel Experimenta AG . (2007).[5] Process for the preparation of substituted oxaspiro[2.5]octane derivatives. Patent WO 2007/031558 A1. World Intellectual Property Organization. Link

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CAS 909406-69-5. PubChem.[6][7] Link

  • BLD Pharmatech . (2025). Product Analysis: (R)-6-Oxaspiro[2.5]octane-1-carboxylic acid. BLD Pharm Catalog. Link

Sources

Navigating Chemical Space: Spirocyclic Carboxylic Acids as High-Value Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

The Dimensional Shift: Escaping "Flatland"

In the modern era of drug discovery, the correlation between molecular complexity and clinical success has shifted the synthetic focus from planar aromatics to three-dimensional (3D) scaffolds.[1] This paradigm, famously termed "Escape from Flatland" by Lovering et al. (2009), posits that increasing the fraction of sp³-hybridized carbons (


) correlates directly with improved solubility and reduced promiscuity [1].

Spirocyclic carboxylic acids represent a privileged class of building blocks within this 3D space. Unlike flexible aliphatic chains, spirocycles offer rigid, defined exit vectors that can mimic the geometry of phenyl rings while significantly improving physicochemical properties. They serve as critical "handles" for amide coupling, allowing medicinal chemists to install metabolic roadblocks without sacrificing potency.

The Core Value Proposition
  • Vector Fidelity: They maintain the

    
     or 
    
    
    
    substituent geometry often required for receptor binding, mimicking para- or meta- substituted benzenes.
  • Metabolic Hardening: The quaternary spiro-carbon eliminates abstractable protons, blocking oxidative metabolism at that position.

  • Solubility Enhancement: The orthogonal arrangement of the rings disrupts planar

    
    -
    
    
    
    stacking in the crystal lattice, lowering the melting point and increasing aqueous solubility.

Structural Classes & Physicochemical Profiling[1][2]

To effectively utilize these building blocks, one must understand how they compare to traditional aromatic scaffolds. The table below contrasts a standard benzoic acid with two prevalent spirocyclic bioisosteres.

Table 1: Comparative Physicochemical Properties
PropertyBenzoic Acid (Reference)Spiro[3.3]heptane-2-carboxylic acid 3-Oxaspiro[3.3]heptane-6-carboxylic acid
Geometry Planar (2D)Rigid, Orthogonal (3D)Rigid, Orthogonal (3D)

0.000.860.83
Lipophilicity (cLogP) ~1.87~1.2 (Lower)~0.4 (Significantly Lower)
Metabolic Liability High (Aromatic hydroxylation)Low (Quaternary block)Low (Ether + Quaternary block)
Solubility Low to ModerateHighVery High
Exit Vector Angle

/

~

(Linear)
~

(Linear)

Technical Insight: The spirooxetane (3-oxaspiro[3.3]heptane) variant is particularly valuable when LogD needs to be lowered. The oxygen atom acts as a hydrogen bond acceptor, further improving solubility while the spiro-scaffold maintains lipophilic bulk efficiency [2].

Synthetic Architectures and Pathways

The synthesis of spirocyclic acids has historically been challenging due to the difficulty of forming quaternary centers. However, modern methodologies have streamlined access to these cores.[2]

Pathway Logic

The two primary routes to these scaffolds are Double Alkylation (for carbocycles) and Paterno-Büchi / Cyclization strategies (for oxa-spirocycles).

SyntheticPathways Start Starting Material (Malonate or Ketone) RouteA Route A: Double Alkylation Start->RouteA 1,3-dihalide + Base RouteB Route B: [2+2] Cycloaddition Start->RouteB Photochemistry InterA Spiro-Diester Intermediate RouteA->InterA InterB Spiro-Oxetane Precursor RouteB->InterB Hydrolysis Hydrolysis & Decarboxylation InterA->Hydrolysis NaOH / Heat Product Spirocyclic Carboxylic Acid InterB->Product Oxidation Hydrolysis->Product

Figure 1: Generalized synthetic workflows for accessing spirocyclic carboxylic acid building blocks.

Detailed Experimental Protocol: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid

This protocol describes the synthesis of a foundational spirocyclic building block.[3] This dicarboxylic acid can be desymmetrized to create mono-acid/mono-ester building blocks for library synthesis.

Target: Spiro[3.3]heptane-2,6-dicarboxylic acid Methodology: Double alkylation of diethyl malonate with pentaerythritol derivatized bromide.

Reagents & Equipment
  • Reactants: Diethyl malonate, Pentaerythrityl tetrabromide (or 1,3-dibromo-2,2-bis(bromomethyl)propane), Sodium Ethoxide (NaOEt).

  • Solvent: Anhydrous Ethanol (EtOH).

  • Apparatus: 500mL 3-neck Round Bottom Flask, Reflux Condenser, N2 line.

Step-by-Step Procedure
  • Preparation of the Nucleophile (In-situ):

    • Charge the flask with anhydrous EtOH (200 mL).

    • Add Sodium metal (4.0 eq) cautiously to generate NaOEt in situ. Causality: Freshly prepared alkoxide ensures maximum deprotonation efficiency compared to aged commercial salts.

    • Cool to 0°C. Add Diethyl malonate (2.1 eq) dropwise. Stir for 30 mins to form the sodiomalonate.

  • Cyclization (The Spiro-Formation):

    • Add the tetra-bromide electrophile (1.0 eq) slowly to the mixture.

    • Warm to room temperature, then heat to reflux for 12-24 hours.

    • Mechanism:[4] The first alkylation forms a cyclobutane; the second alkylation closes the second ring at the quaternary center.

  • Workup & Isolation (The Diester):

    • Cool reaction to RT. Quench with saturated NH4Cl.

    • Extract with EtOAc (3x). Dry organics over MgSO4 and concentrate.

    • Purify via flash chromatography (Hexanes/EtOAc) to isolate the Spiro-tetraester .

  • Hydrolysis & Decarboxylation:

    • Dissolve the tetraester in EtOH/H2O (1:1). Add KOH (6.0 eq). Reflux for 4 hours.

    • Acidify to pH 1 with conc. HCl. The tetra-acid will precipitate or can be extracted.

    • Thermal Decarboxylation: Heat the neat solid tetra-acid to 180-200°C under vacuum. CO2 evolution will be observed.

    • Endpoint: When gas evolution ceases, the product is the desired Spiro[3.3]heptane-2,6-dicarboxylic acid .

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of ethyl peaks and the diagnostic spiro-methylene protons (approx. 2.0-2.4 ppm).

  • LCMS: Confirm Mass [M-H]-.

Strategic Application: Bioisosteric Replacement Logic

When should a medicinal chemist deploy a spirocyclic acid? Use the following decision tree to validate the design choice.

DesignLogic Problem Lead Compound Issue: High Lipophilicity / Metabolic Instability CheckAromatic Does it contain a Benzoic Acid / Phenyl moiety? Problem->CheckAromatic VectorCheck Is the exit vector Linear (180°) or Kinked (120°)? CheckAromatic->VectorCheck Yes Spiro33 Select Spiro[3.3]heptane (Linear Mimic) VectorCheck->Spiro33 Linear (Para-like) Spiro34 Select Spiro[3.4]octane (Vector Tuning) VectorCheck->Spiro34 Angled OxetaneOpt Need lower LogD? Use Spirooxetane variant Spiro33->OxetaneOpt Spiro34->OxetaneOpt Validation Synthesis & Testing: Check Solubility & Microsomal Stability OxetaneOpt->Validation

Figure 2: Decision matrix for scaffold hopping from aromatics to spirocycles.

Case Study Highlight: HIV Maturation Inhibitors

In the optimization of HIV maturation inhibitors (e.g., GSK3532795 analogs), the replacement of a C-3 benzoic acid with a spiro[3.3]hept-5-ene carboxylic acid maintained the critical distance and orientation required for binding while significantly altering the pharmacokinetic profile.[5] The spirocyclic analog emulated the potency of the aromatic parent but offered a distinct IP position and improved physicochemical properties [3].

Future Outlook

The field is moving toward Automated Library Synthesis using these building blocks. The stability of the spiro-carboxylic acid handle allows for aggressive coupling conditions (e.g., HATU, T3P) in high-throughput parallel synthesis. Future developments will likely focus on enantioselective synthesis of chiral spiro-acids to exploit specific vector orientations in protein binding pockets.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[7] Link

  • Wuitschik, G., et al. (2010).[8] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. Link

  • Swidorski, J. J., et al. (2021). Design and exploration of C-3 benzoic acid bioisosteres... in the context of GSK3532795. Bioorganic & Medicinal Chemistry Letters, 36, 127823. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Benzene Bioisosteres. Organic Letters, 12(9), 1944–1947. Link

Sources

3D Spirocyclic Scaffolds: Engineering the Next Generation of Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" is no longer a theoretical preference but a validated mandate in modern medicinal chemistry. Planar, aromatic-heavy drug candidates have historically suffered from poor aqueous solubility, non-specific binding (off-target toxicity), and rapid metabolic clearance. 3D Spirocyclic scaffolds —structures where two rings share a single quaternary carbon atom—have emerged as the premier solution to these attrition drivers.

By introducing inherent three-dimensionality without significantly increasing molecular weight, spirocycles increase the fraction of sp3-hybridized carbons (


), thereby improving solubility and metabolic stability while offering novel exit vectors for side-chain attachment. This guide provides a technical roadmap for integrating spirocyclic cores into drug discovery pipelines, detailing their physicochemical impact, synthetic accessibility, and application in clinical candidates.[1]

Part 1: The Physicochemical Advantage

The Correlation

The transition from flat aromatic systems to spirocyclic cores directly impacts the


 metric, a key predictor of clinical success.[2][3][4][5]
  • Solubility: Planar molecules stack efficiently in the solid state (high lattice energy), reducing solubility. Spirocycles disrupt this packing, lowering the melting point and increasing aqueous solubility.

  • Selectivity: The rigid, orthogonal arrangement of spirocyclic rings projects substituents into defined 3D vectors, allowing for precise exploration of protein binding pockets that flat molecules cannot access.

Table 1: Comparative Physicochemical Metrics (Aromatic vs. Spirocyclic Bioisosteres)

PropertyPhenyl/Piperazine Core (Flat)Spiro[3.3]heptane Core (3D)Impact
Geometry Planar (2D)Orthogonal (3D)Access to novel chemical space

Low (<0.3)High (>0.[6]6)Improved clinical success probability
Solubility Low (High stacking energy)High (Disrupted stacking)Better formulation options
Metabolic Stability Low (CYP450 oxidation prone)High (Blocked metabolic soft spots)Extended half-life (

)
Vector Angles 120° / 180°~90° (Variable by ring size)Precise pharmacophore positioning
Visualization: The "Escape from Flatland" Logic

The following diagram illustrates the causal relationship between spirocyclic incorporation and improved drug-like properties.

G Flat Flat Aromatic Scaffold Issues High Lattice Energy Low Solubility Non-specific Binding Flat->Issues Causes Spiro Spirocyclic Scaffold (High Fsp3) Flat->Spiro Bioisosteric Replacement Outcome Improved Clinical Success Probability Issues->Outcome Attrition Benefits Disrupted Stacking Defined Exit Vectors Metabolic Blockade Spiro->Benefits Yields Benefits->Outcome Drivers

Figure 1.[3][4][5][6][7][8] Causal flow illustrating how spirocyclic modification mitigates common attrition risks associated with flat aromatic drug candidates.

Part 2: Strategic Design & Bioisosterism

The Spiro[3.3]heptane as a Bioisostere

The spiro[3.3]heptane system is a privileged scaffold acting as a saturated bioisostere for benzene and piperazine rings.[6][9]

  • Benzene Replacement: Replacing a phenyl ring with a spiro[3.3]heptane maintains the lipophilic bulk and spacer length but removes the

    
    -electron density, reducing potential hERG channel inhibition and CYP induction.
    
  • Piperazine Replacement: The 2,6-diazaspiro[3.3]heptane is a surrogate for piperazine.[6][9] It alters the vector of the nitrogen substituents, often improving selectivity between receptor subtypes.

Case Study: Olaparib Optimization

In the development of PARP inhibitors, the replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane moiety demonstrated the power of this approach.

  • Challenge: The piperazine-containing parent compound showed promiscuous binding to multiple PARP isoforms.

  • Solution: Substitution with 2,6-diazaspiro[3.3]heptane.[6][10]

  • Result: The spirocyclic analog maintained potency against PARP-1 but significantly reduced cytotoxicity and improved selectivity against PARP-2 and other isoforms due to the rigidified geometry preventing induced-fit binding in off-targets [1].

Part 3: Experimental Protocols

Synthesis of 2,6-Diazaspiro[3.3]heptane Ditosylate

This protocol details a robust, scalable synthesis of the 2,6-diazaspiro[3.3]heptane core, a critical building block for medicinal chemistry libraries.[8][9][10] This method avoids the use of highly unstable cyclopropanone intermediates.

Reaction Scheme Overview: Pentaerythritol


 Tetra-tosylate 

Double Cyclization with Sulfonamide

Deprotection.

Materials:

  • Pentaerythritol

  • p-Toluenesulfonyl chloride (TsCl)

  • p-Toluenesulfonamide (

    
    )
    
  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH) / Water

  • Pyridine

Step-by-Step Protocol:

  • Preparation of Pentaerythritol Tetratosylate:

    • Dissolve pentaerythritol (10.0 g, 73.5 mmol) in dry pyridine (50 mL).

    • Cool to 0°C. Add TsCl (63.0 g, 330 mmol) portion-wise over 1 hour.

    • Stir at room temperature for 12 hours.

    • Pour the mixture into ice-water (300 mL) and dilute HCl.

    • Filter the white precipitate, wash with water and methanol. Recrystallize from acetone to yield the tetratosylate.

  • Double Spirocyclization:

    • In a 3-neck flask, dissolve the tetratosylate (10.0 g, 13.1 mmol) and

      
       (4.5 g, 26.2 mmol) in anhydrous acetonitrile (150 mL).
      
    • Add

      
       (18.0 g, 130 mmol) and a catalytic amount of 18-crown-6.
      
    • Reflux the mixture for 48 hours. Monitor by TLC (formation of the N,N'-ditosyl-2,6-diazaspiro[3.3]heptane).

    • Cool, filter off solids, and concentrate the filtrate.

    • Purify via flash column chromatography (Hexane/EtOAc) to isolate the protected spirocycle.

  • Deprotection (Detosylation):

    • Dissolve the N,N'-ditosyl intermediate in dry DME (dimethoxyethane).

    • Add Sodium Naphthalenide (freshly prepared) at -78°C until the dark green color persists.

    • Quench with water and extract with ether.

    • Isolate the free amine as a salt (e.g., oxalate or hydrochloride) for stability.

Validation Criteria:

  • 1H NMR (DMSO-d6): Characteristic singlets for the spirocyclic methylene protons at

    
     ~3.8-4.0 ppm.
    
  • MS (ESI): m/z = 99.1 [M+H]+ (for the free base).

Visualization: Synthetic Workflow

The following diagram outlines the logical flow of the synthesis described above.

Synthesis Start Pentaerythritol Step1 Activation (TsCl, Pyridine) Start->Step1 Inter1 Tetra-tosylate Intermediate Step1->Inter1 Step2 Double Cyclization (TsNH2, K2CO3) Inter1->Step2 Inter2 N,N'-Ditosyl Spirocycle Step2->Inter2 Step3 Deprotection (Na/Naphthalenide) Inter2->Step3 Product 2,6-Diazaspiro[3.3]heptane (Scaffold) Step3->Product

Figure 2.[4][6][8] Synthetic route for the construction of the 2,6-diazaspiro[3.3]heptane scaffold from pentaerythritol.

Part 4: Decision Framework for Scaffold Selection

Not all spirocycles are suitable for every target. The decision to deploy a spirocyclic core should be driven by specific structural or DMPK needs.

Selection Logic
  • Metabolic Liability: If a piperidine or piperazine ring is the site of rapid oxidative metabolism, replace with 2-azaspiro[3.3]heptane or 2,6-diazaspiro[3.3]heptane .

  • Solubility Issues: If a biaryl ether linkage leads to poor solubility, replace the central phenyl ring with a spiro[3.3]heptane or spiro[3.4]octane core to disrupt planarity.

  • Vector Targeting: Use spiro[2.3]hexane to introduce a rigid "kink" that mimics the turn of a peptide bond.

Visualization: Scaffold Decision Tree

DecisionTree Problem Identify Lead Liability Metabolism Metabolic Instability (Oxidation) Problem->Metabolism Solubility Poor Solubility (Planar Stacking) Problem->Solubility Selectivity Off-Target Binding Problem->Selectivity Met1 Replace Piperazine w/ Diazaspiro[3.3]heptane Metabolism->Met1 Block Hotspot Sol1 Replace Phenyl w/ Spiro[3.3]heptane Solubility->Sol1 Increase Fsp3 Sel1 Rigidify Linker w/ Spiro[3.4]octane Selectivity->Sel1 Alter Vector

Figure 3.[2] Decision matrix for selecting specific spirocyclic cores based on the physicochemical liability of the lead compound.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021).

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. (2021).

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. (2007).[10]

  • Spirocyclic compounds as innovative tools in drug discovery. European Journal of Medicinal Chemistry. (2025).

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. (2022).[11]

Sources

Foreword: The Strategic Importance of the 6-Oxaspiro[2.5]octane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-Oxaspiro[2.5]octane

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. The 6-oxaspiro[2.5]octane moiety—a unique structural motif featuring a tetrahydropyran ring fused spirocyclically to an oxirane—represents a compelling scaffold. Its inherent three-dimensionality and the strategic placement of a reactive epoxide ring make it an attractive building block for introducing conformational rigidity and new vectors for molecular interactions. Derivatives of this core structure have been explored for their potential in treating a range of conditions, including obesity and metabolic disorders, underscoring their therapeutic relevance.[1]

However, the efficient and stereocontrolled construction of this spirocyclic system presents non-trivial synthetic challenges. The creation of the sterically congested spirocyclic center, which joins a three-membered ring to a six-membered ring, requires careful selection of synthetic strategy to avoid competing side reactions and achieve desired stereochemical outcomes.

This guide provides an in-depth review of the core synthetic methodologies for accessing the 6-oxaspiro[2.5]octane framework. Moving beyond a simple recitation of protocols, we will delve into the causality behind strategic experimental choices, offering field-proven insights to guide researchers in their synthetic design and execution.

Chapter 1: Core Synthetic Blueprints: A Mechanistic Approach

The synthesis of the 6-oxaspiro[2.5]octane core can be broadly categorized into two mechanistically distinct approaches: those that form the oxirane ring onto a pre-existing cyclohexane or tetrahydropyran precursor, and those that construct the six-membered ring via intramolecular cyclization.

Strategy 1: Oxirane Formation on a Six-Membered Ring Precursor

This is arguably the most direct and widely employed strategy. It leverages the well-established chemistry of cyclohexanone and its derivatives to construct the spiro-fused oxirane ring in a final, key step.

The Corey-Chaykovsky reaction, which utilizes a sulfur ylide to transfer a methylene group to a carbonyl, is exceptionally well-suited for this transformation. The reaction of cyclohexanone with dimethylsulfoxonium methylide or dimethylsulfonium methylide provides a direct, one-step route to 1-oxaspiro[2.5]octane, the parent compound of the 6-oxaspiro[2.5]octane family (where the tetrahydropyran oxygen is replaced by a methylene group). By extension, this logic is directly applicable to tetrahydropyran-4-one to furnish the target 6-oxaspiro[2.5]octane.

Causality Behind Experimental Choices:

  • Choice of Ylide: Dimethylsulfoxonium methylide is generally preferred over dimethylsulfonium methylide for simple ketones like tetrahydropyran-4-one. It is more stable and tends to favor thermodynamic 1,2-addition (epoxidation) over conjugate addition, which is not a concern here but is a crucial consideration for α,β-unsaturated ketones. The higher stability also makes it more amenable to controlled, large-scale reactions.

  • Solvent System: A polar, aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) is essential. DMSO is often the solvent of choice as it is used to generate the ylide from trimethylsulfoxonium iodide and a strong base like sodium hydride (NaH).

  • Base Selection: Sodium hydride is a common and effective base for deprotonating the sulfoxonium salt. It is a strong, non-nucleophilic base that irreversibly deprotonates the precursor to form the ylide.

Workflow: Corey-Chaykovsky Epoxidation

G cluster_0 Ylide Generation cluster_1 Epoxidation Reaction A Trimethylsulfoxonium Iodide D Dimethylsulfoxonium Methylide (Ylide) A->D Deprotonation B Sodium Hydride (NaH) B->D C DMSO (Solvent) C->D E Tetrahydropyran-4-one F 6-Oxaspiro[2.5]octane D->F E->F Nucleophilic Attack G DMSO (Byproduct) F->G

Caption: Workflow for 6-oxaspiro[2.5]octane synthesis via Corey-Chaykovsky Reaction.

Protocol 1: Synthesis of 6-Oxaspiro[2.5]octane via Corey-Chaykovsky Reaction

  • Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in dry DMSO.

  • Add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the NaH suspension at room temperature. The mixture will evolve hydrogen gas and become a clear solution upon completion (typically 1-2 hours).

  • Epoxidation: Cool the resulting ylide solution to 0 °C in an ice bath. Add a solution of tetrahydropyran-4-one (1.0 eq) in a minimal amount of dry DMSO dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the consumption of the starting ketone by TLC or GC-MS.

  • Workup: Quench the reaction by carefully pouring it into a flask containing cold water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 6-oxaspiro[2.5]octane.

Strategy 2: Intramolecular Cyclization of Functionalized Precursors

This strategy involves forming the six-membered tetrahydropyran ring through an intramolecular cyclization event, where one of the reacting partners is attached to a pre-formed oxirane. A prominent example is the intramolecular oxa-Michael addition.

While many examples in the literature focus on the synthesis of larger spiroketals, the core principle is adaptable.[2][3][4] This approach involves an acyclic precursor containing both a hydroxyl group and an enone moiety, which upon cyclization forms the spirocyclic system. For the 6-oxaspiro[2.5]octane core, a more relevant intramolecular cyclization would involve the attack of a hydroxyl group onto an epoxide.

Conceptual Retrosynthesis:

The 6-oxaspiro[2.5]octane can be disconnected across the C-O bond of the tetrahydropyran ring. This reveals a precursor such as 1-(oxiran-2-ylmethyl)propane-1,3-diol or a related functionalized intermediate. The key step is the base- or acid-catalyzed intramolecular attack of a terminal hydroxyl group onto the epoxide.

Workflow: Intramolecular Epoxide Ring-Opening

G A Functionalized Cyclohexene Precursor B Epoxidation (e.g., m-CPBA) A->B C Intermediate: Cyclohexene Oxide B->C D Intramolecular Cyclization (Base/Acid) C->D E 6-Oxaspiro[2.5]octane Derivative D->E

Caption: General workflow for spiro-ether synthesis via intramolecular epoxide opening.

Causality Behind Experimental Choices:

  • Stereocontrol: This method offers excellent potential for stereocontrol. The epoxidation of a chiral cyclohexene precursor can be directed by existing stereocenters. Subsequent intramolecular ring-opening typically proceeds via an Sₙ2 mechanism with inversion of configuration at the attacked carbon, providing a predictable stereochemical outcome.[5]

  • Catalyst: The cyclization can be catalyzed by either acid or base. Base-catalyzed cyclization (e.g., using NaH to form an alkoxide) is often cleaner and avoids potential carbocation rearrangements that can occur under acidic conditions.

  • Precursor Synthesis: The main challenge of this route lies in the synthesis of the functionalized precursor. This often requires multiple steps, making the overall sequence longer than the Corey-Chaykovsky approach.

Protocol 2: Representative Intramolecular Cyclization

(Note: This is a generalized protocol based on the principles of intramolecular epoxide opening.)

  • Precursor Synthesis: Synthesize a precursor such as (1-(hydroxymethyl)cyclohex-3-en-1-yl)methanol. This would require several steps from commercially available materials.

  • Epoxidation: Dissolve the precursor (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise. Monitor the reaction by TLC.[5]

  • Workup 1: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Cyclization: Dissolve the crude epoxide intermediate in dry THF under an inert atmosphere. Cool to 0 °C and add NaH (1.2 eq, 60% dispersion) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature or gently heat to reflux to drive the cyclization. Monitor the formation of the spirocycle by TLC or GC-MS.

  • Workup 2 and Purification: Carefully quench the reaction with water. Extract with an organic solvent, combine the organic layers, dry, and concentrate. Purify the final product by column chromatography.

Chapter 2: Comparative Analysis and Field Insights

As a Senior Application Scientist, the critical question is not just "how" but "which method and why." The optimal synthetic route depends entirely on the project's goals: speed, scale, cost, or the need for specific stereoisomers.

Synthetic Strategy Key Transformation Typical Yield Scalability Stereocontrol Advantages Limitations
Corey-Chaykovsky Ylide addition to ketoneGood to ExcellentModerate to GoodAchiral (on achiral ketone)High convergence, short route, reliableUse of pyrophoric NaH, ylide preparation
Intramolecular Cyclization Epoxide ring-openingVariable (precursor dependent)ModerateExcellent (substrate control)High degree of stereochemical controlLonger synthetic sequence, precursor synthesis can be challenging
Rhodium-Catalyzed Carbene insertionGood to ExcellentGoodExcellent (catalyst control)High enantioselectivity possible[6]Requires specialized diazo precursors and expensive catalysts

Field Insights & Troubleshooting:

  • For Rapid Analog Synthesis: The Corey-Chaykovsky reaction is unparalleled. If a library of tetrahydropyran-4-ones is available, they can be quickly converted to the corresponding 6-oxaspiro[2.5]octanes in a single, reliable step. This is ideal for early-stage drug discovery programs.

  • For Stereospecific Synthesis: When a specific diastereomer or enantiomer is required, the intramolecular cyclization of a well-defined chiral precursor is the superior strategy. The stereochemistry is built into the linear precursor, and the cyclization locks it in place.[5]

  • Troubleshooting Low Yields in Cyclization: A common failure mode in intramolecular cyclizations is competing intermolecular reactions, especially at high concentrations. Running the cyclization step under high dilution conditions can significantly favor the desired intramolecular pathway.

  • Future Outlook - Catalysis: The development of enantioselective catalytic methods, analogous to the rhodium-catalyzed cyclopropanations used for azaspirocycles, holds significant promise.[6] An asymmetric catalytic reaction that could directly convert tetrahydropyran-4-one into a specific enantiomer of a substituted 6-oxaspiro[2.5]octane would be a major advancement.

Conclusion

The synthesis of the 6-oxaspiro[2.5]octane core is a solvable yet nuanced challenge in organic synthesis. The choice between a convergent, ylide-based approach and a linear, stereocontrolled intramolecular cyclization must be dictated by the specific goals of the research program. The Corey-Chaykovsky reaction offers a robust and direct route for rapid access to the scaffold, while intramolecular strategies provide the finesse required for precise stereochemical control. As catalytic methods continue to evolve, new and even more efficient pathways to this valuable medicinal chemistry scaffold will undoubtedly emerge.

References

  • Reddy, R. R., Panda, S., & Ghorai, P. (2019). Enantioselective Synthesis of Cyclohexadienone Containing Spiroketals via DyKat Ketalization/oxa-Michael Addition Cascade. The Journal of Organic Chemistry. [Link][2][4]

  • Midya, A., Maity, S., & Ghorai, P. (2017). Dynamic Kinetic Spiroketalization/Oxa-Michael Addition Cascade of Alkoxyboronates and Peroxyacetals: Enantio- and Diastereoselective Synthesis of Benzannulated Spiroketals. Chemistry – A European Journal. [Link][3][7]

  • Reddy, B. V. S., & Reddy, L. R. (2012). Asymmetric Synthesis of Naturally Occurring Spiroketals. PMC - NIH. [Link][8]

  • Google Patents. (n.d.). Oxaspiro [2.5]octane derivatives and analogs. Google Patents. [1]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link][9]

  • Bode, J. W. (2019). Cycloadditions and “Click” Reactions. ETH Zürich. [Link][10]

  • Baran, P. S. (2025). Dipolar Cycloaddition in Total Synthesis. Baran Lab, Scripps Research. [Link][11]

  • ResearchGate. (n.d.). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. ResearchGate. [Link][5]

  • Schindler, C. S., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. PMC - NIH. [Link][12]

  • Davies, H. M. L., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC - NIH. [Link][6]

  • Al-Zoubi, R. M., et al. (2017). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link][13]

Sources

Methodological & Application

Application Note: Amide Coupling Protocols for Spirocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Spirocyclic carboxylic acids (e.g., spiro[3.3]heptane, spiro[2.5]octane derivatives) have emerged as critical bioisosteres in modern drug discovery. They offer high fraction of saturated carbon (


), improved solubility, and novel intellectual property space compared to traditional aromatic rings.

However, these substrates present unique synthetic challenges. The


-carbon in spirocycles is quaternary and conformationally rigid, creating significant steric hindrance that impedes nucleophilic attack at the carbonyl. Standard coupling reagents (EDC, HBTU) often result in stalled reactions, low conversion, or extensive epimerization (if chiral).

This guide details three tiered protocols designed to overcome these barriers, prioritizing yield, purity, and operational simplicity.

The Mechanistic Challenge

In spirocyclic systems, the trajectory of the incoming amine nucleophile is often blocked by the orthogonal ring system. Successful coupling requires reagents that generate a highly electrophilic active ester or acyl halide intermediate to lower the activation energy (


) of the tetrahedral transition state.

Part 2: Strategic Reagent Selection

Do not default to HATU. While effective for peptides, uronium salts often fail with


-quaternary carbons due to guanidinylation side reactions or slow kinetics. Use the decision matrix below to select the optimal protocol.
Workflow Visualization: Reagent Decision Tree

ReagentSelection Start Start: Spirocyclic Acid + Amine CheckSterics Is the Amine Sterically Hindered? Start->CheckSterics CheckChirality Is the Alpha-Carbon Chiral/Epimerizable? CheckSterics->CheckChirality No (Primary Amine) T3P Protocol B: T3P (Propylphosphonic Anhydride) (Recommended for Spirocycles) CheckSterics->T3P Yes (Secondary/Aryl Amine) HATU Protocol A: HATU/HOAt (Baseline Method) CheckChirality->HATU No (Achiral) CheckChirality->T3P Yes (Risk of Racemization) Ghosez Protocol C: Ghosez's Reagent (The 'Nuclear Option') HATU->Ghosez Low Yield / No Reaction T3P->Ghosez Low Yield (<30%)

Figure 1: Decision matrix for selecting coupling reagents based on substrate sterics and chirality.

Part 3: Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (The Gold Standard)

Best For: Sterically hindered spiro-acids, weak amine nucleophiles (anilines), and chiral substrates. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid. The byproduct is water-soluble, simplifying purification.[1][2]

Reagents:

  • Substrate: Spirocyclic carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF (0.1 – 0.2 M)

Step-by-Step Procedure:

  • Preparation: Charge the spirocyclic acid (1.0 equiv) and the amine (1.1 equiv) into a reaction vial equipped with a stir bar.

  • Solvation: Add EtOAc or 2-MeTHF. Note: EtOAc is preferred for ease of workup; use DMF only if solubility is an issue.

  • Base Addition: Add Pyridine (3.0 equiv). Expert Tip: Pyridine acts as both a base and an acylation catalyst, often superior to DIPEA for T3P couplings.

  • Activation: Cool the mixture to 0 °C. Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.

    • Optimization: If conversion is <50% after 4 hours, heat to 50 °C.

  • Workup: Dilute with EtOAc. Wash effectively with water (x2), 1M HCl (to remove pyridine/excess amine), sat. NaHCO₃ (to remove unreacted acid), and brine .

  • Isolation: Dry over MgSO₄, filter, and concentrate.

Protocol B: Ghosez’s Reagent (The "Nuclear Option")

Best For: Extremely hindered couplings (e.g., tert-butyl amines + spiro acids) where T3P/HATU fails. Mechanism: Converts the acid to an acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).

Reagents:

  • Substrate: Spirocyclic carboxylic acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Base: DIPEA or Et₃N (2.0 – 3.0 equiv)

  • Solvent: Dry DCM or CHCl₃

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve the spirocyclic acid in dry DCM under N₂ atmosphere at 0 °C.

  • Activation: Add Ghosez’s Reagent (1.2 equiv) dropwise. Stir at RT for 1–2 hours.

    • Checkpoint: Withdraw a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm acid chloride formation.

  • Coupling: Cool the mixture back to 0 °C. Add the base (DIPEA) followed by the amine.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[3]

Protocol C: HATU/HOAt (Baseline Method)

Best For: High-throughput screening of less hindered spiro-acids. Note: While popular, HATU often stalls with quaternary alpha-carbons due to the formation of the unreactive N-acyl urea byproduct if the amine attack is slow.

Reagents:

  • Reagent: HATU (1.2 equiv)

  • Additive: HOAt (0.5 equiv) (Optional, boosts kinetics)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF

Procedure: Pre-activate acid with HATU/DIPEA for 5 mins before adding amine. Run at RT.

Part 4: Comparative Performance Data

The following table summarizes expected performance based on internal application data for a model substrate: Spiro[3.3]heptane-2-carboxylic acid coupling with 2-amino-3-chloropyridine (a deactivated, hindered amine).

ParameterProtocol A (T3P)Protocol B (Ghosez)Protocol C (HATU)
Conversion (24h) >95%>98%40-60%
Epimerization < 1%5 - 10%2 - 5%
Purification Extraction (High Purity)Column RequiredHPLC Required
Scalability Excellent (kg scale)GoodModerate (Cost)
Moisture Sensitivity LowHighModerate

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (SM remains) Steric bulk preventing active ester formation.Switch to Protocol B (Ghosez) to generate the smaller, more reactive acid chloride.
Low Yield (Stalled) Formation of N-acyl urea (HATU) or hydrolysis.Switch to Protocol A (T3P) with Pyridine. Heat to 50-60 °C.
Epimerization Over-activation or high basicity.Use T3P at 0 °C. Avoid DIPEA; use Pyridine or Collidine (weaker bases).
Decarboxylation Thermal instability of strained spiro-acid.Avoid SOCl₂/Oxalyl Chloride reflux. Use Ghosez's reagent at RT or 0 °C.

Part 6: References

  • Dunetz, J. R., et al. (2011).[2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

  • Patterson, E. A., et al. (2011). "T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides and Peptides." Organic Letters. Link

  • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Angewandte Chemie International Edition. Link

  • Valeur, E., & Bradley, M. (2009).[4] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[4] Link

  • Burkhardt, S., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

Application Note: Activation & Coupling of Sterically Hindered Spiro Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Spirocyclic scaffolds (e.g., spiro[3.3]heptane, spiro[2.4]heptane) are increasingly utilized in drug discovery to improve physicochemical properties (


 character) and restrict conformational flexibility. However, carboxylic acids attached directly to a spiro-quaternary center present a formidable synthetic challenge. The orthogonal ring systems create a "steric wall" that blocks the Bürgi-Dunitz trajectory required for nucleophilic attack.

Standard reagents (HATU, EDC) often fail because the bulky active ester (e.g., -OBt/-OAt) is too large to allow the amine to approach the carbonyl carbon. This guide details three "Hierarchy of Force" protocols designed specifically to minimize the steric footprint of the activating group, enabling coupling where standard methods stall.

The "Hierarchy of Force" Selection Matrix
ReagentActive SpeciesSteric FootprintPrimary Use CaseRisk Profile
T3P Mixed AnhydrideMediumFirst Line: Moderately hindered spiro acids; Chiral substrates.Low (Low epimerization)
TFFH Acid FluorideSmall Second Line: Highly hindered acids; Acid-sensitive substrates.Low (High stability)
Ghosez's Rgt Acid ChlorideSmallest Nuclear Option: "Impossible" couplings; Achiral/Quaternary centers.High (Moisture sensitive)

Mechanistic Decision Tree

The following logic flow illustrates the selection process based on substrate properties.

ReagentSelection Start Target: Spiro-Carboxylic Acid Coupling ChiralCheck Is the Spiro-Center Chiral & Epimerizable? Start->ChiralCheck YesChiral Yes: Risk of Racemization ChiralCheck->YesChiral Yes NoChiral No: Quaternary/Achiral ChiralCheck->NoChiral No T3P_Path Protocol A: T3P (Low Epimerization) YesChiral->T3P_Path StericCheck Steric Bulk of Amine Partner? NoChiral->StericCheck LowSteric Primary/Unbranched Amine StericCheck->LowSteric Low HighSteric Secondary/Bulky Amine StericCheck->HighSteric High TFFH_Path Protocol B: TFFH (Acid Fluoride) LowSteric->TFFH_Path Ghosez_Path Protocol C: Ghosez's Reagent (Acid Chloride) HighSteric->Ghosez_Path

Figure 1: Decision matrix for selecting the optimal coupling reagent based on chirality and steric demand.

Detailed Protocols

Protocol A: T3P (Propylphosphonic Anhydride)

The "Gold Standard" for Chiral Retention

T3P forms a mixed anhydride.[1] While bulkier than a chloride, it is highly reactive and acts as a water scavenger, driving the equilibrium forward. Its primary advantage is extremely low epimerization rates compared to HATU/HBTU [1].

Reagents:

  • Spiro Acid (1.0 equiv)

  • Amine (1.1 – 1.5 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)

  • Solvent: EtOAc (Preferred) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve the spiro acid and amine in EtOAc (concentration 0.1 – 0.2 M).

    • Note: High concentration is crucial for T3P kinetics.

  • Base Addition: Cool to 0°C. Add Pyridine (or NMM). Stir for 5 minutes.

  • Activation: Add T3P solution dropwise.

    • Observation: No exotherm is usually observed, but dropwise addition prevents local concentration spikes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash with water, 1M HCl (to remove pyridine), sat. NaHCO3, and brine.

    • Advantage:[2][3][4][5] T3P byproducts are water-soluble, simplifying purification.[4]

Protocol B: TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate)

The "Acid Fluoride" Route

Acid fluorides are the "Goldilocks" of acyl halides: more stable to hydrolysis than chlorides (can be purified on silica in some cases) but highly reactive toward amines. The small fluorine atom minimizes steric clash at the spiro center [2].

Reagents:

  • Spiro Acid (1.0 equiv)

  • TFFH (1.1 – 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv)

  • Solvent: DCM (Dichloromethane) or THF

Step-by-Step:

  • Activation: Dissolve spiro acid in anhydrous DCM (0.2 M) under Nitrogen. Add TFFH and DIPEA.

  • Fluoride Formation: Stir at RT for 30–60 minutes.

    • Monitoring: Check by TLC or LCMS (quench aliquot with MeOH to see Methyl Ester).

  • Coupling: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 2–6 hours.

    • Note: If the amine is a hydrochloride salt, ensure enough DIPEA is present to neutralize it.

  • Workup: Standard aqueous extraction.

Protocol C: Ghosez’s Reagent

The "Nuclear Option" (In Situ Acid Chloride)

When the spiro acid is extremely hindered (e.g., adjacent to a gem-dimethyl group), only an acid chloride is small enough to facilitate attack. Thionyl chloride (


) is often too harsh (acidic). Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under neutral  conditions [3].[6]

Mechanism of Activation: The reagent reacts with the acid to form a chloro-enamine intermediate, which collapses to the acid chloride and a neutral amide byproduct.

GhosezMechanism Ghosez Ghosez Reagent (Chloro-enamine) Inter Intermediate (O-Acyl) Ghosez->Inter + Acid Acid Spiro Acid (R-COOH) Acid->Inter Chloride Acid Chloride (R-COCl) Inter->Chloride Collapse Amide Target Amide Chloride->Amide + Amine

Figure 2: Neutral activation pathway using Ghosez's Reagent.

Reagents:

  • Spiro Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Amine (1.2 – 2.0 equiv)

  • Base: TEA (Triethylamine) or DIPEA (2.0 – 3.0 equiv)

  • Solvent: Dry DCM or CHCl3 (Strictly Anhydrous)

Step-by-Step:

  • Preparation: Ensure all glassware is oven-dried. Moisture kills Ghosez’s reagent instantly.

  • Activation: Dissolve spiro acid in DCM (0.1 M). Add Ghosez’s reagent dropwise at RT.

  • Formation: Stir for 1–2 hours.

    • Critical Check: Monitor by converting a small aliquot to the methyl ester (add to MeOH) and checking LCMS. Do not proceed until the acid is fully converted to chloride.

  • Coupling: Cool to 0°C. Add the Base, followed immediately by the Amine.

    • Why Base? Although activation is neutral, the coupling releases HCl, which must be scavenged.

  • Reaction: Allow to warm to RT overnight.

  • Workup: Quench with water. Extract with DCM.[7]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (T3P) Solvent polarity too high (DMF) or too dilute.Switch to EtOAc or 2-MeTHF. Increase conc. to 0.5 M.
Hydrolysis (Ghosez) Wet solvents.Distill DCM over

. Use fresh reagent bottle.
Epimerization Over-activation or high temperature.Switch to T3P. Keep temp < 0°C during base addition.
Amine Unreactive Amine is also sterically hindered.Use Protocol C . Add catalytic DMAP (0.1 equiv) during coupling step.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][9][10][11] Organic Process Research & Development.

  • Carpino, L. A., et al. (1995).[3][6] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][6] Journal of the American Chemical Society.

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Reagent for the Synthesis of Acid Chlorides.[6][12] Organic Syntheses.

  • Pittelkow, M., et al. (2004).[13] TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates.[13] Synthesis.

Sources

Application Notes and Protocols: Esterification of (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid is a chiral spirocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutic agents. Esterification of the carboxylic acid moiety is a critical step in the synthesis of derivatives with modified pharmacokinetic and pharmacodynamic properties. This document provides a detailed guide for researchers on the procedures for the esterification of this chiral carboxylic acid, covering various methodologies, mechanistic insights, and purification strategies.

The inherent steric hindrance around the carboxylic acid group, coupled with the presence of a chiral center, necessitates careful selection of the esterification method to ensure high yields and preservation of stereochemical integrity. This guide will explore three robust and widely applicable esterification protocols: the classic Fischer-Speier esterification, the mild Steglich esterification, and a carbodiimide-mediated coupling reaction using DCC.

Chemical Structures and Properties

A clear understanding of the reactant and potential products is fundamental to successful synthesis.

CompoundStructureMolecular FormulaMolecular WeightKey Properties
(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acidC₈H₁₂O₃156.18 g/mol Chiral, spirocyclic carboxylic acid.
Methyl (1R)-6-Oxaspiro[2.5]octane-1-carboxylateMethyl (1R)-6-Oxaspiro[2.5]octane-1-carboxylateC₉H₁₄O₃170.21 g/mol Methyl ester derivative.
Ethyl (1R)-6-Oxaspiro[2.5]octane-1-carboxylateEthyl (1R)-6-Oxaspiro[2.5]octane-1-carboxylateC₁₀H₁₆O₃184.23 g/mol Ethyl ester derivative.

Esterification Protocols

Protocol 1: Fischer-Speier Esterification for Simple Alkyl Esters

The Fischer-Speier esterification is a classic and cost-effective method suitable for the synthesis of simple, unhindered esters such as methyl or ethyl esters.[1] The reaction is acid-catalyzed and driven to completion by using a large excess of the alcohol, which also serves as the solvent.[2]

Causality Behind Experimental Choices:

  • Acid Catalyst (H₂SO₄): Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2]

  • Excess Alcohol: Serves as both reactant and solvent, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.[1]

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Workflow:

Fischer_Esterification A Dissolve (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid in excess alcohol (e.g., Methanol) B Add catalytic H₂SO₄ (2-5 mol%) A->B C Reflux the mixture for 4-8 hours B->C D Monitor reaction by TLC C->D E Neutralize with sat. NaHCO₃ D->E Upon completion F Extract with Ethyl Acetate E->F G Dry over Na₂SO₄, filter, and concentrate F->G H Purify by column chromatography G->H

Figure 1: Fischer-Speier Esterification Workflow.

Step-by-Step Protocol:

  • To a solution of (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid (1.0 g, 6.4 mmol) in the desired alcohol (e.g., methanol, 20 mL), cautiously add concentrated sulfuric acid (0.1 mL, 1.8 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Upon completion, cool the mixture to room temperature and carefully neutralize the excess acid by slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Protocol 2: Steglich Esterification for Sterically Hindered or Sensitive Substrates

For more sterically demanding alcohols or acid-sensitive substrates, the Steglich esterification offers a milder and highly efficient alternative.[3] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4]

Causality Behind Experimental Choices:

  • DCC: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP: Acts as a nucleophilic catalyst, accelerating the acyl transfer to the alcohol and suppressing side reactions.[4]

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the reactive intermediates and DCC.

Experimental Workflow:

Steglich_Esterification A Dissolve carboxylic acid, alcohol, and DMAP in anhydrous DCM B Cool to 0 °C A->B C Add DCC solution in DCM dropwise B->C D Stir at 0 °C for 30 min, then at RT overnight C->D E Filter off dicyclohexylurea (DCU) D->E F Wash filtrate with dilute HCl and sat. NaHCO₃ E->F G Dry over Na₂SO₄, filter, and concentrate F->G H Purify by column chromatography G->H

Figure 2: Steglich Esterification Workflow.

Step-by-Step Protocol:

  • To a solution of (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid (1.0 g, 6.4 mmol), the desired alcohol (1.2 eq., 7.7 mmol), and DMAP (0.1 eq., 0.64 mmol) in anhydrous dichloromethane (DCM, 30 mL), cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq., 7.0 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: DCC/DMAP Coupling for General Ester Synthesis

This protocol is a variation of the Steglich esterification and is broadly applicable for the synthesis of a wide range of esters. It is particularly useful when dealing with precious or complex alcohols.

Causality Behind Experimental Choices:

  • This method shares the same mechanistic principles as the Steglich esterification, relying on the activation of the carboxylic acid by DCC and catalytic acyl transfer by DMAP. The primary difference lies in the stoichiometry and reaction conditions, which can be optimized for specific substrates.

Experimental Workflow:

DCC_DMAP_Coupling A Combine carboxylic acid and alcohol in anhydrous DCM B Add DMAP (catalytic) A->B C Cool to 0 °C B->C D Add DCC C->D E Stir at RT until completion D->E F Filter DCU precipitate E->F G Aqueous workup F->G H Purification by chromatography G->H

Figure 3: DCC/DMAP Coupling Workflow.

Step-by-Step Protocol:

  • In a round-bottom flask, combine (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid (1.0 eq.), the alcohol (1.1 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add DCC (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC.

  • Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Purification and Characterization

Purification:

The purification of the resulting ester is crucial to remove unreacted starting materials, reagents, and byproducts.

  • Extraction: An aqueous workup is generally performed to remove water-soluble impurities. For DCC-mediated reactions, this helps in removing any remaining traces of the urea byproduct.[5]

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final ester product. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically employed.[6]

  • Chiral HPLC: To confirm the enantiomeric purity of the final ester, chiral High-Performance Liquid Chromatography (HPLC) can be utilized. This is particularly important to ensure that no racemization has occurred during the esterification process.

Characterization:

The structure and purity of the synthesized ester should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the protons of the spirocyclic core and the newly introduced ester group. The chemical shifts and coupling constants provide valuable information about the stereochemistry of the molecule.[7]

    • ¹³C NMR spectroscopy will confirm the presence of the ester carbonyl carbon (typically around 170-175 ppm) and the other carbon atoms in the molecule.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized ester, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the ester carbonyl group (C=O) in the region of 1735-1750 cm⁻¹.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionIncrease reaction time, temperature (for Fischer), or use a more efficient coupling agent.
Side reactionsEnsure anhydrous conditions for DCC/Steglich methods.
Difficult purificationOptimize chromatography conditions; consider alternative purification techniques like preparative HPLC.
Presence of DCU in productIncomplete filtrationUse a finer frit or a pad of Celite® for filtration.
DCU solubilityWash the crude product with a solvent in which DCU is insoluble but the product is soluble.
RacemizationHarsh reaction conditionsUse milder methods like Steglich esterification at lower temperatures.

Conclusion

The esterification of (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid can be successfully achieved using a variety of methods. The choice of protocol depends on the nature of the alcohol and the sensitivity of the starting material. For simple and robust esters, the Fischer-Speier method is a viable option. For more complex or sensitive substrates, the milder conditions of the Steglich esterification or DCC/DMAP coupling are recommended to ensure high yields and maintain stereochemical integrity. Careful purification and thorough characterization are essential to obtain the desired ester in high purity.

References

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules. 2021. [Link]

  • Synthesis of new chiral spiro carboxylic acids L7–L10; for details, see... - ResearchGate. [Link]

  • Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. [Link]

  • EP2683706A1 - Oxaspiro [2.
  • esterification - alcohols and carboxylic acids - Chemguide. [Link]

  • Acid to Ester - Common Conditions. [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA - Diva-portal.org. [Link]

  • Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content - Jack Westin. [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. [Link]

  • 08.08 Esterification of Carboxylic Acids - YouTube. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC. [Link]

  • How to purify esterefication product? - ResearchGate. [Link]

  • Site-Specific Isotope Fractionation of Hydrocarbons by Quantitative NMR Spectroscopy. [Link]

  • Catalytic conversion of crude carboxylic acid-rich feedstocks into n-hexyl esters - Iris-ARPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Spirocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-SPIRO-COOH-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation and Purification of High-Polarity 3D Scaffolds

Introduction: The "Polarity Trap" in Spirocyclic Scaffolds

Spirocyclic carboxylic acids represent a unique challenge in modern drug discovery. Unlike traditional flat aromatic acids, spirocycles possess high fraction sp3 (


) character, creating rigid, three-dimensional structures. While this 3D architecture improves solubility and metabolic stability, the combination of a polar ionizable headgroup (COOH)  and a compact, often polar core  creates a "polarity trap."

These molecules often exhibit:

  • Amphiphilic Confusion: Too polar for standard C18 retention, yet too lipophilic for pure ion exchange.

  • Silica Streaking: The rigid structure prevents effective adsorption/desorption kinetics on normal phase silica, leading to severe tailing.

  • TFA Entrapment: They form stable solvates with Trifluoroacetic acid (TFA), complicating biological assays.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: The Extraction Conundrum (Workup)

Issue: "My product remains in the aqueous layer during extraction."

Technical Insight: Standard ethyl acetate/water extractions fail because the hydration shell of the polar spirocycle is energetically more favorable than solvation in organic media. You must disrupt this hydration shell or utilize a chemical handle.

Protocol A: "Salting Out" with High-Polarity Organics

Use when: The compound is moderately polar (LogD > -1).

  • Saturation: Saturate the aqueous reaction mixture with solid NaCl. This increases the ionic strength, forcing the organic substrate out (the "Salting Out" effect).

  • Solvent Switch: Do not use Ethyl Acetate. Instead, use 2-MeTHF (2-Methyltetrahydrofuran) or n-Butanol .

    • Why: 2-MeTHF acts as a "super-ether" with higher polarity and lower water miscibility than THF.

  • pH Adjustment: Adjust aqueous pH to ~3.0 (ensuring the acid is protonated:

    
    ) before extraction.
    
Protocol B: "Catch and Release" (Anion Exchange)

Use when: The compound is highly polar (LogD < -1) or zwitterionic. This is the "Nuclear Option" for water-soluble acids.

  • Loading: Pass the crude aqueous mixture (at pH 7-8) through a Strong Anion Exchange (SAX) cartridge (e.g., quaternary amine functionalized resin).

    • Mechanism: The carboxylate anion (

      
      ) binds irreversibly to the resin, while non-acidic impurities pass through.
      
  • Washing: Wash with water, then MeOH to remove neutrals.

  • Release: Elute with 1M Formic Acid in MeOH or 1M HCl in MeOH .

    • Mechanism: The strong acid protonates the carboxylate, breaking the ionic bond and releasing the purified acid.

Workflow Visualization: Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture CheckSol Is Product Water Soluble? Start->CheckSol StdWorkup Standard Extraction (EtOAc / pH 3) CheckSol->StdWorkup No CheckLogD Est. LogD < -1? CheckSol->CheckLogD Yes CatchRelease Protocol B: Catch & Release (SAX Resin) CheckLogD->CatchRelease Yes (Highly Polar) SaltingOut Protocol A: Salting Out (NaCl + 2-MeTHF) CheckLogD->SaltingOut No (Moderately Polar)

Figure 1: Decision matrix for isolating polar spirocyclic acids from aqueous reaction media.

Module 2: Chromatographic Resolution

Issue: "No retention on C18, or peak splitting."

Technical Insight: Spirocycles are rigid. On standard C18, they often suffer from "phase collapse" if the aqueous content is too high (which is needed for retention). Furthermore, the free acid moiety interacts with residual silanols.

Stationary Phase Selection Guide
Stationary PhaseApplicationMobile Phase Strategy
C18-Aq (High Density) Primary Choice. Designed to resist phase collapse in 100% aqueous conditions.0.1% Formic Acid / ACN. Start at 0% organic.
HILIC (Amide/Silica) For compounds that elute in the void volume of C18.ACN / Water / 10mM Ammonium Formate. (Inverted gradient).
SFC (2-EP / Diol) Gold Standard for Spirocycles. Excellent for chiral resolution and isomer separation.CO2 / MeOH + 0.2% Ammonium Hydroxide (or Formic Acid).
The SFC Advantage for Spirocycles

Supercritical Fluid Chromatography (SFC) is particularly effective for spirocycles because the supercritical CO2 penetrates the rigid 3D structure better than liquids.

  • Protocol: Use a 2-Ethylpyridine (2-EP) column.

  • Modifier: Methanol with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA) .

  • Note: The 2-EP stationary phase interacts with the carboxylic acid via hydrogen bonding, providing superior peak shape compared to silica.

Module 3: The TFA Trap (Salt Management)

Issue: "My NMR shows 0.5 - 1.0 equivalents of TFA that I cannot remove."

Technical Insight: Polar carboxylic acids form stable hydrogen-bonded networks with TFA. Simply drying under vacuum is rarely sufficient. Residual TFA is cytotoxic and can skew biological assay data.

Protocol: HCl Exchange (Lyophilization)

This is the most reliable method to convert a TFA salt to a pharmacologically acceptable HCl salt.

  • Dissolution: Dissolve the TFA-containing product in a mixture of 1,4-Dioxane/Water (1:1) .

  • Acidification: Add 10 equivalents of 1N HCl .

  • Freeze & Dry: Freeze the solution (liquid N2) and lyophilize.

  • Repeat: Repeat steps 1-3 at least three times .

    • Mechanism: HCl is a stronger acid than TFA.[1] The excess HCl displaces TFA from the basic sites (if any amines are present) or disrupts the H-bond network. Since HCl is volatile during lyophilization, the excess is removed, leaving the HCl salt or free acid.

Visualizing the Salt Exchange Logic

SaltExchange Input Product • TFA Solvate Step1 Dissolve in Dioxane/H2O + Excess HCl Input->Step1 Step2 Lyophilize Step1->Step2 Check Repeat 3x? Step2->Check Check->Step1 No Output Product • HCl (TFA Free) Check->Output Yes

Figure 2: Iterative lyophilization cycle for complete removal of Trifluoroacetic Acid (TFA).

Frequently Asked Questions (FAQ)

Q: My spirocyclic acid is streaking badly on normal phase silica. Why? A: Carboxylic acids interact strongly with the acidic silanols on silica gel.

  • Fix: Add 1% Acetic Acid to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc). This "caps" the silanols and keeps your product in its protonated, non-interacting state.

Q: I have a zwitterionic spirocycle (Acid + Amine). How do I extract it? A: You likely cannot extract this efficiently.

  • Fix: Use the Catch and Release method (Module 1, Protocol B). Alternatively, use n-Butanol as the extraction solvent, but be prepared for high boiling point removal issues.

Q: Can I use reverse phase flash chromatography? A: Yes, but standard C18 is often hydrophobic. Use C18-Aq or C18-PFP (Pentafluorophenyl) cartridges. PFP provides orthogonal selectivity for rigid, aromatic-containing spirocycles via pi-pi interactions.

References

  • Solid Phase Extraction Purification of Carboxylic Acid Products (C

    • Source: Bookser, B. C., & Zhu, S. (2001).
    • Context: Defines the anion exchange protocol for isolating carboxylic acids
    • URL:[Link]

  • SFC Method Development for Polar Compounds

    • Source: West, C., & Lesellier, E. (2008).
    • Context: Establishes the use of polar modifiers and additives (like ammonium hydroxide/formic acid) in SFC for polar analytes.
    • URL:[Link]

  • Practical Guide to R

    • Source: University of Rochester / OPRD Guidelines.
    • Context: Foundational principles of "salting out" and pH-dependent extraction.
    • URL:[Link]

  • TFA Removal Strategies in Peptide and Small Molecule Synthesis

    • Source: LifeTein Technical Support.
    • Context: Detailed protocols for HCl exchange and lyophiliz
    • URL:[Link]

Sources

Validation & Comparative

A Guide to the Qualification and Comparative Analysis of Reference Standards for (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the accuracy of analytical data is paramount. The integrity of this data hinges on the quality of the reference standards used for instrument calibration and sample quantification. This guide provides an in-depth framework for the analysis and qualification of reference standards for (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid, a chiral spirocyclic building block of increasing interest in pharmaceutical synthesis.

The Imperative of a Qualified Standard in Chiral Analysis

A reference standard is a highly purified and well-characterized compound used as a benchmark in analytical testing.[3] For a chiral molecule like (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid, the reference standard's role is multifaceted:

  • Identity Confirmation: Unambiguously confirms the chemical structure of the analyte.

  • Potency and Assay Determination: Serves as the basis for quantifying the amount of the active pharmaceutical ingredient (API) in a sample.[3]

  • Enantiomeric Purity: Crucial for quantifying the desired (1R)-enantiomer against its potentially inactive or harmful (1S)-counterpart.

  • Impurity Profiling: Used to identify and quantify process-related impurities and degradation products.

Failure to use a thoroughly characterized reference standard can delay or prevent regulatory approval of a drug product.[3] The qualification process ensures that the material used for testing is equivalent in identity, purity, and potency to a primary reference standard, adhering to the principles outlined in ICH Q7A guidelines.[4]

Phase 1: Sourcing and Comparative Assessment of Candidate Materials

The qualification journey begins with the procurement of the highest purity material available. While several vendors supply this compound, it is often sold as a reagent without the comprehensive characterization required for a reference standard. The first step is to compare the Certificates of Analysis (CoA) from potential suppliers.

Decision Logic for Candidate Selection

A systematic approach is required to select the best starting material. The following decision tree illustrates the initial screening process based on supplier documentation.

G start Start: Need (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid Standard find_suppliers Identify Suppliers (e.g., Aladdin, BLDpharm, etc.) start->find_suppliers get_coa Request Lot-Specific CoA from Each Supplier find_suppliers->get_coa compare_purity Purity by HPLC/NMR > 98%? get_coa->compare_purity compare_chiral Chiral Purity Data Provided? compare_purity->compare_chiral Yes reject Reject Lot / Seek Alternative Supplier compare_purity->reject No compare_nmr ¹H NMR Spectrum Provided and Consistent? compare_chiral->compare_nmr Yes compare_chiral->compare_nmr No (Proceed with caution) select_best Select Best Candidate Lot for Full Qualification compare_nmr->select_best Yes compare_nmr->reject No

Caption: Decision tree for selecting a candidate material for qualification.

Table 1: Comparative Analysis of Typical Supplier Specifications
ParameterSupplier A (Example)Supplier B (Example)Ideal Target for Reference Standard
Stated Purity ≥97% (by HPLC)[5]>98% (by NMR)>99.5% (multi-technique validated)
Enantiomeric Purity Not Specified>99% e.e. (chiral HPLC)>99.8% e.e.
Documentation Basic CoA, ¹H NMRCoA with HPLC & NMR spectraComprehensive CoA, traceable data
Physical Form White to off-white solidCrystalline solidWell-defined crystalline solid

Phase 2: The Comprehensive Qualification Workflow

Once a candidate lot is selected, it must undergo a battery of analytical tests to fully establish its identity, purity, strength, and quality.

Qualification Workflow Diagram

The following workflow provides a robust pathway for the comprehensive characterization of the candidate material.

cluster_0 Identity Confirmation cluster_1 Purity & Assay cluster_2 Content Analysis cluster_3 Final Certification nmr ¹H & ¹³C NMR Spectroscopy (Structural Integrity) ms High-Resolution MS (Molecular Formula) nmr->ms ir FTIR Spectroscopy (Functional Groups) ms->ir chiral_hplc Chiral HPLC (Enantiomeric Purity) ir->chiral_hplc achiral_hplc HPLC-UV/CAD (Chromatographic Purity) chiral_hplc->achiral_hplc qnmr qNMR (Absolute Assay) achiral_hplc->qnmr kf Karl Fischer Titration (Water Content) qnmr->kf gc Headspace GC (Residual Solvents) kf->gc purity_calc Purity Assignment (Mass Balance) gc->purity_calc cert_gen Generate In-House CoA purity_calc->cert_gen candidate Candidate Material candidate->nmr

Caption: Comprehensive workflow for in-house reference standard qualification.

Phase 3: Experimental Protocols & Data Interpretation

The trustworthiness of a reference standard is built upon robust, self-validating experimental methods.

Protocol 1: Identity Confirmation via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information, confirming the atomic connectivity and stereochemistry. A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives has been previously performed using NMR, providing a basis for spectral interpretation.[6]

Methodology:

  • Sample Preparation: Accurately weigh ~5-10 mg of the candidate standard and dissolve in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton spectrum on a ≥400 MHz spectrometer. Key signals for carboxylic acid derivatives typically appear with the alpha-protons near 2 δ and the acidic proton significantly downfield (>10 ppm).[7][8]

  • ¹³C NMR Acquisition: Acquire a carbon spectrum, including a DEPT-135 experiment to differentiate CH, CH₂, and CH₃ groups. The carbonyl carbon of a carboxylic acid is expected in the 160-180 δ range.[7]

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integrations to the expected structure. The data must be unambiguous and free from significant unassigned signals.

Protocol 2: Enantiomeric Purity by Chiral HPLC

Causality: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[9][10] The choice of CSP is critical and often empirical, but polysaccharide-based columns are a versatile starting point for many chiral separations.[11]

Methodology:

  • Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) under normal phase conditions.

  • Mobile Phase Development:

    • Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) with a 0.1% acidic modifier (e.g., Trifluoroacetic Acid) to ensure good peak shape for the carboxylic acid.

    • Optimize the ratio of the alcohol modifier to achieve a resolution (Rs) > 2.0 between the (1R) and (1S) enantiomers.

  • System Suitability Test (SST):

    • Prepare a solution of the racemate (if available) or a sample spiked with the undesired enantiomer.

    • Inject five replicate solutions. The %RSD for retention time and peak area of the main peak should be <1.0%. The resolution between enantiomers must be >2.0.

  • Quantification:

    • Prepare the candidate standard solution at a concentration of ~1 mg/mL.

    • Inject and integrate all peaks. Calculate the enantiomeric excess (% e.e.) using the area percent values.

Protocol 3: Assay Determination by Quantitative NMR (qNMR)

Causality: qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and weight. It does not require a specific reference standard for the analyte itself, making it ideal for qualifying new standards.[1]

Methodology:

  • Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with at least one sharp signal in a region free from analyte or solvent signals.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the candidate standard into a vial.

    • Accurately weigh ~15-20 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay D1 ≥ 5xT₁ of the slowest relaxing proton).

  • Calculation: Calculate the purity (P) using the following formula:

    • P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the internal standard.

Phase 4: Data Consolidation and Final Certification

The final step is to integrate all data to assign a definitive purity value to the newly qualified in-house reference standard.

Table 2: Example Data from a Full Qualification Study
Analytical TestMethodResultPurpose
Identity ¹H, ¹³C NMR, HRMSStructure ConfirmedConfirms chemical identity
Enantiomeric Purity Chiral HPLC99.9% e.e.Quantifies stereochemical purity
Chromatographic Purity HPLC-UV (210 nm)99.85% (Area %)Quantifies organic impurities
Assay qNMR99.7% (w/w)Determines absolute purity/potency
Water Content Karl Fischer Titration0.12% (w/w)Quantifies water content
Residual Solvents Headspace GC-FID0.05% (Hexane)Quantifies volatile impurities

Purity Assignment (Mass Balance Approach):

The final assigned purity is calculated by accounting for all components.

  • Purity = Assay * (1 - (Water Content % / 100)) * (1 - (Residual Solvents % / 100))

  • Purity = 99.7% * (1 - 0.0012) * (1 - 0.0005)

  • Assigned Purity = 99.5%

This final value, along with all supporting data, should be documented in a formal in-house Certificate of Analysis. The standard should then be properly stored under controlled conditions and assigned a re-qualification date based on stability studies.[2]

Conclusion

For specialized chiral molecules like (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid, the path to a reliable reference standard is through diligent in-house qualification. By adopting a multi-technique analytical approach grounded in sound scientific principles, laboratories can ensure the highest level of data integrity. This rigorous process—from careful sourcing and initial comparison to comprehensive characterization and final certification—is the bedrock of accurate research, robust process development, and regulatory success in the pharmaceutical industry.

References

  • Title: How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: Reference Standard Qualification Source: CURRENTA URL: [Link]

  • Title: SOP for Working/Reference Standard Qualification Source: Pharma Beginners URL: [Link]

  • Title: Reference Standards in the Pharmaceutical Industry Source: MRIGlobal URL: [Link]

  • Title: (1R)-6-oxaspiro[2.5]octane-1-carboxylic acid O635071 Source: Aladdin Scientific Corporation (via Labcompare.com) URL: [Link]

  • Title: A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: 6-Oxaspiro[2.5]Octane-1-Carboxylic Acid (1 x 500 mg) Source: Reagentia URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Chiral Separation Using SFC and HPLC Source: Shimadzu URL: [Link]

  • Title: Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR Source: Magnetic Resonance in Chemistry (via PubMed) URL: [Link]

  • Title: Chiral Separations by High‐Performance Liquid Chromatography Source: ResearchGate URL: [Link]

  • Title: Spectroscopy of Carboxylic Acid Derivatives Source: Organic Chemistry: A Tenth Edition (via LibreTexts) URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.